Lipophilicity (LogP) Head-to-Head: Furan vs. Phenyl and Thiophene Analogs
The target compound exhibits a measured LogP of 2.79, which is 0.78 log units lower than the phenyl analog (LogP 3.57) and approximately 0.6 log units lower than the thiophene analog (LogP ≈3.4) [1]. This difference corresponds to a predicted 6‑fold increase in aqueous solubility for the furan derivative [2].
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.79 (calculated/experimental) |
| Comparator Or Baseline | 2-Bromo-4-phenylthiazole LogP = 3.57 (PubChem XLogP3); 2-Bromo-4-(thiophen-2-yl)thiazole LogP ≈3.4 (Guidechem XLogP3-AA) |
| Quantified Difference | ΔLogP = -0.78 (vs phenyl); ΔLogP ≈ -0.6 (vs thiophene) |
| Conditions | Values obtained from vendor datasheets and public databases using standard XLogP3 calculation methods. |
Why This Matters
Lower LogP directly improves aqueous solubility and reduces non‑specific protein binding, making the furan derivative preferable for biochemical assays, fragment screening, and early lead optimisation where high solubility is required.
- [1] PubChem. 2-Bromo-4-phenylthiazole. XLogP3 3.6. PubChem Compound Summary. View Source
- [2] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 46(1–3): 3–26 (2001). View Source
